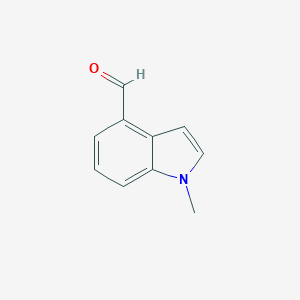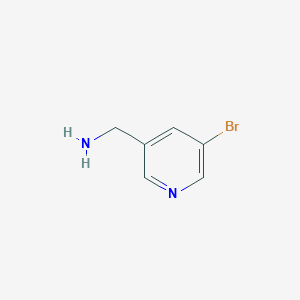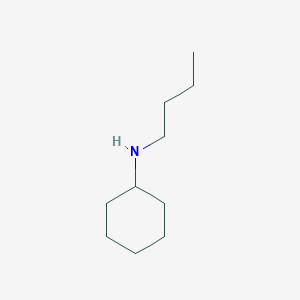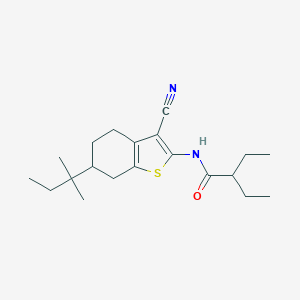
Importazole
Vue d'ensemble
Description
Importazole est un inhibiteur de petite molécule ciblant spécifiquement le récepteur de transport importine-β. Il s'agit d'un composé perméable aux cellules qui perturbe le processus d'importation nucléaire médié par l'importine-β. Ce composé a été largement étudié pour son rôle dans l'inhibition de l'interaction entre RanGTP et l'importine-β, ce qui est crucial pour l'importation nucléaire des protéines .
Applications De Recherche Scientifique
Importazole has a wide range of applications in scientific research, particularly in the fields of cell biology, molecular biology, and cancer research:
Cell Biology: this compound is used to study the nuclear import of proteins and the role of importin-β in cellular processes.
Molecular Biology: It helps in understanding the RanGTP/importin-β pathway and its implications in various cellular functions.
Cancer Research: this compound has shown potential in sensitizing tumor cells to apoptosis-inducing agents, making it a valuable tool in cancer therapy research
Mécanisme D'action
Target of Action
Importazole is a specific inhibitor of importin-β , a transport receptor . Importin-β, along with its partner importin-α, recognizes nuclear localization signal (NLS)-containing cargo molecules and mediates their import or export through nuclear pores .
Mode of Action
This compound blocks importin-β-mediated nuclear import by specifically inhibiting importin-β function . It likely alters the interaction between RanGTP and importin-β . RanGTP is a small GTPase that binds directly to importin-β in the nucleus, causing a conformational change that releases importin-α and NLS cargoes .
Biochemical Pathways
The inhibition of the RanGTP/importin-β pathway by this compound results in multiple mitotic defects . This pathway is crucial during both interphase and mitosis . During interphase, importin-β carries cargoes into the nucleus, where RanGTP releases them . A similar mechanism operates in mitosis to generate a gradient of active spindle assembly factors around mitotic chromosomes .
Pharmacokinetics
It is stable for 24 months in lyophilized form and for 3 months in solution at -20ºC .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the solvent used (e.g., DMSO) and the storage conditions . .
Safety and Hazards
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Importazole est synthétisé par une série de réactions chimiques impliquant la formation d'un noyau de 2,4-diaminoquinazoline. La voie de synthèse implique généralement les étapes suivantes :
- Formation du cycle quinazoline.
- Introduction de groupes amino aux positions 2 et 4.
- Modifications finales pour obtenir la structure chimique souhaitée .
Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques d'this compound ne soient pas largement documentées, la synthèse suit généralement les protocoles standard de la chimie organique, garantissant une grande pureté et un rendement élevé. Le composé est généralement fourni sous forme de poudre lyophilisée et peut être reconstitué dans du diméthylsulfoxyde (DMSO) pour une utilisation dans diverses applications .
Analyse Des Réactions Chimiques
Types de Réactions : Importazole subit principalement des réactions de substitution pendant sa synthèse. Il est conçu pour être stable dans des conditions physiologiques, ce qui le rend approprié pour les études biologiques.
Réactifs et Conditions Communs :
Réactifs : Les réactifs courants utilisés dans la synthèse d'this compound comprennent les amines, les aldéhydes et divers catalyseurs.
Produits Principaux : Le produit principal de ces réactions est l'this compound lui-même, caractérisé par sa structure de 2,4-diaminoquinazoline. Le composé est purifié pour obtenir un niveau de pureté élevé (>97 %) à des fins de recherche .
4. Applications de la Recherche Scientifique
This compound a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la biologie cellulaire, de la biologie moléculaire et de la recherche sur le cancer :
Biologie Cellulaire : this compound est utilisé pour étudier l'importation nucléaire des protéines et le rôle de l'importine-β dans les processus cellulaires.
Biologie Moléculaire : Il aide à comprendre la voie RanGTP/importine-β et ses implications dans diverses fonctions cellulaires.
Recherche sur le Cancer : This compound a montré un potentiel dans la sensibilisation des cellules tumorales aux agents inducteurs de l'apoptose, ce qui en fait un outil précieux dans la recherche sur la thérapie anticancéreuse
5. Mécanisme d'Action
This compound exerce ses effets en inhibant spécifiquement la fonction de l'importine-β. Il modifie l'interaction entre RanGTP et l'importine-β, empêchant l'importation nucléaire des protéines qui dépendent de cette voie. Cette inhibition conduit à des défauts dans l'assemblage du fuseau, la congression des chromosomes et d'autres processus mitotiques .
Composés Similaires :
Leptomycine B : Un inhibiteur de l'exportation nucléaire médiée par CRM1.
Ivermectine : Connue pour son rôle dans l'inhibition de l'importation nucléaire médiée par l'importine-α/β.
Mifépristone : Affecte l'importation nucléaire en ciblant différentes voies.
Unicité d'this compound : this compound est unique dans son inhibition spécifique de l'importine-β sans affecter d'autres voies de transport nucléaire. Cette spécificité en fait un outil précieux pour disséquer les rôles de l'importine-β dans divers processus cellulaires .
Comparaison Avec Des Composés Similaires
Leptomycin B: An inhibitor of CRM1-mediated nuclear export.
Ivermectin: Known for its role in inhibiting importin-α/β-mediated nuclear import.
Mifepristone: Affects nuclear import by targeting different pathways.
Uniqueness of Importazole: this compound is unique in its specific inhibition of importin-β without affecting other nuclear transport pathways. This specificity makes it a valuable tool for dissecting the roles of importin-β in various cellular processes .
Propriétés
IUPAC Name |
N-(1-phenylethyl)-2-pyrrolidin-1-ylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-15(16-9-3-2-4-10-16)21-19-17-11-5-6-12-18(17)22-20(23-19)24-13-7-8-14-24/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGJEZIGDHFJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Importazole?
A1: this compound specifically inhibits the function of importin-β, a key protein involved in nuclear transport. [, ]
Q2: How does this compound interact with importin-β?
A2: this compound disrupts the interaction between importin-β and RanGTP, a small GTPase essential for cargo release in the nucleus. This disruption likely occurs through alteration of the importin-β interaction with RanGTP rather than direct destabilization of the complex. [, ]
Q3: What are the downstream consequences of this compound inhibiting importin-β function?
A3: this compound primarily blocks importin-β-mediated nuclear import, hindering the transport of cargo proteins into the nucleus. This blockage has been observed in both Xenopus egg extracts and cultured cells. [, ] It does not affect transportin-mediated nuclear import or CRM1-mediated nuclear export, indicating specificity for the importin-β pathway. [, ]
Q4: What are the specific effects of this compound on mitosis?
A4: this compound interferes with the release of importin-β cargo during mitosis, leading to defects in spindle assembly, including both predicted and novel defects. [, ] This highlights the importance of the Ran/importin-β pathway for proper mitotic spindle formation.
Q5: Beyond mitosis, what other cellular processes are affected by this compound?
A5: this compound has been shown to inhibit rotavirus replication by disrupting importin-β1 function, a host factor crucial for the virus life cycle. [] Additionally, it inhibits Anaplasma phagocytophilum growth by interfering with the importin-α/β, RanGTP-dependent pathway used by the bacterial effector protein AnkA for nuclear entry. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound is a 2,4-diaminoquinazoline with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol. []
Q7: What is known about the stability of this compound under different conditions?
A7: While specific stability data is limited in the provided research, this compound's efficacy in various experimental settings, including in vitro and in vivo studies, suggests it possesses sufficient stability for those applications.
Q8: Has the structure-activity relationship of this compound been investigated?
A8: Yes, researchers developed analogs of this compound to potentially improve its potency and specificity for inhibiting RanGTP/importin-β function. [] While some analogs displayed activity against nucleocytoplasmic transport and mitotic spindle assembly, none demonstrated significantly greater potency than this compound. []
Q9: What in vitro models have been used to study the effects of this compound?
A9: this compound has been extensively studied in Xenopus egg extracts and various cultured cell lines, including HeLa cells, human head and neck squamous cell carcinoma (HNSCC) cell lines, and chronic myeloid leukemia (CML) cell lines. [, , , ]
Q10: What are the observed effects of this compound in these in vitro models?
A10: In vitro, this compound effectively disrupts nuclear import, impairs spindle assembly, inhibits rotavirus replication, blocks Anaplasma phagocytophilum growth, enhances radiosensitivity in HNSCC cells, and reduces proliferation in CML cells. [1-4, 9]
Q11: Has this compound been tested in in vivo models?
A11: Yes, this compound demonstrated antirotavirus activity in mice, reducing viral shedding in stool, decreasing viral protein expression in the small intestine, and promoting restoration of damaged intestinal villi. [] It has also been tested in mouse models of prostate cancer, showing an inhibitory effect on tumor growth when combined with agonistic anti-human DR5 antibody treatment. []
Q12: Are there known mechanisms of resistance to this compound?
A12: While specific resistance mechanisms have not been extensively characterized, the research indicates that the androgen receptor splice variant AR-V7, found in docetaxel-resistant prostate cancer cells, does not rely on the importin-β pathway for nuclear localization and is therefore insensitive to this compound. [] This suggests potential limitations for this compound in targeting AR-V7-driven cancers.
Q13: What is the safety profile of this compound?
A13: The provided research primarily focuses on the mechanism of action and efficacy of this compound. While in vivo studies in mice suggest a certain level of tolerability at effective doses, further research is needed to fully characterize its safety profile and potential toxicity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)



![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride](/img/structure/B163014.png)








